molecular formula C12H7FN2O2S B14320725 2-Fluoro-7-nitro-10H-phenothiazine CAS No. 111750-36-8

2-Fluoro-7-nitro-10H-phenothiazine

Cat. No.: B14320725
CAS No.: 111750-36-8
M. Wt: 262.26 g/mol
InChI Key: ZZUMXXRXODRKQX-UHFFFAOYSA-N
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Description

2-Fluoro-7-nitro-10H-phenothiazine is a heterocyclic compound that belongs to the phenothiazine family Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-7-nitro-10H-phenothiazine can be synthesized via the Smiles rearrangement. This involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. The reaction typically proceeds under basic conditions, using sodium hydroxide in ethanol as the solvent. The reaction mixture is refluxed for several hours to yield the desired phenothiazine derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-7-nitro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: 30% hydrogen peroxide in glacial acetic acid.

    Reduction: Tin(II) chloride or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: this compound-5,5-dioxide (sulfone derivative).

    Reduction: 2-Fluoro-7-amino-10H-phenothiazine.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-7-nitro-10H-phenothiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-7-nitro-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, further contributing to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

2-Fluoro-7-nitro-10H-phenothiazine can be compared with other phenothiazine derivatives such as:

The uniqueness of this compound lies in the presence of both fluorine and nitro groups, which confer distinct chemical reactivity and biological activities compared to other phenothiazine derivatives.

Properties

CAS No.

111750-36-8

Molecular Formula

C12H7FN2O2S

Molecular Weight

262.26 g/mol

IUPAC Name

2-fluoro-7-nitro-10H-phenothiazine

InChI

InChI=1S/C12H7FN2O2S/c13-7-1-4-11-10(5-7)14-9-3-2-8(15(16)17)6-12(9)18-11/h1-6,14H

InChI Key

ZZUMXXRXODRKQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC3=C(N2)C=C(C=C3)F

Origin of Product

United States

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